REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][C:5]=1C(=O)C)[CH3:2].ClC1C=CC=C(C(OO)=[O:22])C=1>ClCCl>[CH2:1]([O:3][C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][C:5]=1[OH:22])[CH3:2]
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Name
|
|
Quantity
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14.5 g
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Type
|
reactant
|
Smiles
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C(C)OC1=C(C=C(C=C1)C)C(C)=O
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Name
|
|
Quantity
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36.8 g
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Type
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reactant
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Smiles
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ClC1=CC(=CC=C1)C(=O)OO
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Name
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Quantity
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800 mL
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Type
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solvent
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Smiles
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ClCCl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
stirred at room temperature over 72 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction mixture is concentrated by evaporation
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Type
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EXTRACTION
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Details
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extracted with tert-butyl methyl ether (2×800 ml)
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Type
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WASH
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Details
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The organic phases are washed successively with saturated aqueous sodium carbonate solution (1×500 ml) and brine (500 ml)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over sodium sulphate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
|
concentrated by evaporation
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Type
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STIRRING
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Details
|
stirred over 30 minutes
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Duration
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30 min
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Type
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CONCENTRATION
|
Details
|
The reaction mixture is concentrated by evaporation
|
Type
|
EXTRACTION
|
Details
|
extracted with tert-butyl methyl ether (600 ml)
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Type
|
WASH
|
Details
|
The organic phase is washed with brine (500 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
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Smiles
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C(C)OC1=C(C=C(C=C1)C)O
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Name
|
|
Type
|
product
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Smiles
|
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |